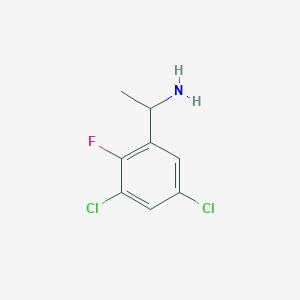

1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17718511

Molecular Formula: C8H8Cl2FN

Molecular Weight: 208.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2FN |

|---|---|

| Molecular Weight | 208.06 g/mol |

| IUPAC Name | 1-(3,5-dichloro-2-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H8Cl2FN/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3 |

| Standard InChI Key | APJJLAONAVJKJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=C(C(=CC(=C1)Cl)Cl)F)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features a benzene ring with halogen substitutions at strategic positions: chlorine atoms at the 3- and 5-positions and a fluorine atom at the 2-position. The ethanamine group (–CH₂CH₂NH₂) is attached to the 1-position of the aromatic ring, contributing to its basicity and reactivity. The canonical SMILES representation, CC(C1=C(C(=CC(=C1)Cl)Cl)F)N, encodes this arrangement .

Physicochemical Properties

As a hydrochloride salt, the compound exhibits enhanced water solubility compared to its free base form. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈Cl₂FN |

| Molecular Weight | 208.06 g/mol |

| IUPAC Name | 1-(3,5-dichloro-2-fluorophenyl)ethanamine |

| InChI Key | APJJLAONAVJKJU-UHFFFAOYSA-N |

| Physical Form | Powder |

| Storage Temperature | Room Temperature (RT) |

The Standard InChI string, InChI=1S/C8H8Cl2FN/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-4H,12H2,1H3, provides a machine-readable description of its atomic connectivity and stereochemistry .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of 1-(3,5-Dichloro-2-fluorophenyl)ethan-1-amine typically involves halogenation and amination steps. A common route begins with the fluorination of a dichlorophenyl precursor, followed by nucleophilic substitution or reductive amination to introduce the ethanamine group. For example, a patent detailing analogous compounds (WO2016058896A1) describes the use of Grignard reagents to attach trifluoroethyl groups to halogenated aromatics, a method potentially adaptable for this compound .

Scale-Up Strategies

Industrial production employs continuous flow reactors and catalytic hydrogenation to optimize yield and reduce costs. These methods mitigate side reactions common in batch processes, such as over-halogenation or deamination. The hydrochloride salt is crystallized from aqueous solutions to ensure high purity (>95%), as noted in Enamine’s product specifications .

Future Directions and Challenges

Toxicity Profiling

Comprehensive in vitro and in vivo toxicity studies are needed to evaluate its safety profile beyond acute exposure. Parameters such as LD₅₀, mutagenicity, and environmental persistence remain uncharacterized.

Targeted Drug Design

Leveraging computational tools like molecular dynamics simulations could optimize the compound’s interactions with biological targets. Modifying the ethanamine side chain or introducing additional substituents may enhance binding affinity and selectivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume